Cas no 46185-36-8 (2-(hydrazinylmethyl)-1-methyl-1H-indole)
2-(hydrazinylmethyl)-1-methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 2-(hydrazinylmethyl)-1-methyl-1H-indole
- 46185-36-8
- EN300-1841738
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- Inchi: 1S/C10H13N3/c1-13-9(7-12-11)6-8-4-2-3-5-10(8)13/h2-6,12H,7,11H2,1H3
- InChI Key: ZJJAPPFAMIEMML-UHFFFAOYSA-N
- SMILES: N1(C)C2C=CC=CC=2C=C1CNN
Computed Properties
- Exact Mass: 175.110947427g/mol
- Monoisotopic Mass: 175.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 43Ų
2-(hydrazinylmethyl)-1-methyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1841738-0.05g |
2-(hydrazinylmethyl)-1-methyl-1H-indole |
46185-36-8 | 0.05g |
$972.0 | 2023-06-01 | ||
| Enamine | EN300-1841738-0.1g |
2-(hydrazinylmethyl)-1-methyl-1H-indole |
46185-36-8 | 0.1g |
$1019.0 | 2023-06-01 | ||
| Enamine | EN300-1841738-0.25g |
2-(hydrazinylmethyl)-1-methyl-1H-indole |
46185-36-8 | 0.25g |
$1065.0 | 2023-06-01 | ||
| Enamine | EN300-1841738-0.5g |
2-(hydrazinylmethyl)-1-methyl-1H-indole |
46185-36-8 | 0.5g |
$1111.0 | 2023-06-01 | ||
| Enamine | EN300-1841738-1.0g |
2-(hydrazinylmethyl)-1-methyl-1H-indole |
46185-36-8 | 1g |
$1157.0 | 2023-06-01 | ||
| Enamine | EN300-1841738-2.5g |
2-(hydrazinylmethyl)-1-methyl-1H-indole |
46185-36-8 | 2.5g |
$2268.0 | 2023-06-01 | ||
| Enamine | EN300-1841738-5.0g |
2-(hydrazinylmethyl)-1-methyl-1H-indole |
46185-36-8 | 5g |
$3355.0 | 2023-06-01 | ||
| Enamine | EN300-1841738-10.0g |
2-(hydrazinylmethyl)-1-methyl-1H-indole |
46185-36-8 | 10g |
$4974.0 | 2023-06-01 |
2-(hydrazinylmethyl)-1-methyl-1H-indole Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 2-(hydrazinylmethyl)-1-methyl-1H-indole
Comprehensive Overview of 2-(Hydrazinylmethyl)-1-methyl-1H-indole (CAS No. 46185-36-8): Properties, Applications, and Research Insights
2-(Hydrazinylmethyl)-1-methyl-1H-indole (CAS No. 46185-36-8) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. The compound belongs to the indole derivatives family, a class known for its diverse biological activities. With the rising interest in drug discovery and medicinal chemistry, researchers are increasingly exploring its potential as a building block for novel therapeutics. This article delves into its molecular characteristics, synthesis pathways, and emerging applications while addressing frequently searched queries like "What is 2-(hydrazinylmethyl)-1-methyl-1H-indole used for?" and "How is CAS 46185-36-8 synthesized?".
The molecular structure of 2-(hydrazinylmethyl)-1-methyl-1H-indole combines an indole core with a hydrazine functional group, making it a versatile intermediate in organic synthesis. Its CAS number 46185-36-8 serves as a unique identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Recent studies highlight its role in designing enzyme inhibitors and antioxidant agents, aligning with trends in precision medicine and neurodegenerative disease research. Users searching for "indole derivatives in drug development" or "hydrazine-based compounds" will find this compound particularly relevant.
Synthesis of CAS 46185-36-8 typically involves N-alkylation of indole precursors followed by hydrazine incorporation, a process optimized for high yield and purity. Analytical techniques like HPLC and NMR spectroscopy are critical for quality control, ensuring compliance with industry standards. The compound's stability under varying pH conditions makes it suitable for bioconjugation experiments, a hot topic in targeted drug delivery systems. Queries such as "How to characterize 2-(hydrazinylmethyl)-1-methyl-1H-indole?" reflect user interest in its analytical profiling.
Beyond pharmaceuticals, 2-(hydrazinylmethyl)-1-methyl-1H-indole shows promise in material science, particularly in designing fluorescent probes for cellular imaging. Its electron-rich aromatic system enables interactions with biomolecules, a property leveraged in biosensor development. As AI-driven searches for "small molecule sensors" surge, this application gains traction. Environmental considerations are also addressed, with studies confirming its biodegradability under controlled conditions, a key factor for sustainable chemistry initiatives.
Ongoing research explores structure-activity relationships (SAR) of CAS 46185-36-8 derivatives to optimize bioactivity. Collaborative efforts between academia and industry aim to expand its utility in catalysis and polymeric materials. For researchers querying "latest advances in indole chemistry," this compound represents a dynamic area of innovation. Safety data sheets emphasize standard laboratory precautions, while its non-hazardous classification facilitates global accessibility for scientific use.
In conclusion, 2-(hydrazinylmethyl)-1-methyl-1H-indole (CAS No. 46185-36-8) exemplifies the intersection of traditional heterocyclic chemistry and modern applications. Its adaptability across disciplines—from life sciences to advanced materials—positions it as a compound of enduring scientific value. By addressing trending search terms like "indole-based therapeutics 2024" and "green synthesis of hydrazine derivatives," this overview bridges user intent with authoritative technical content.
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